

# Independent Validation of Published Lobaplatin Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of **Lobaplatin**'s performance with other therapeutic alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Lobaplatin**'s efficacy across various cancer types.

# Data Presentation: Comparative Efficacy of Lobaplatin

The following tables summarize the quantitative data from key clinical trials investigating **Lobaplatin** as a monotherapy and in combination regimens.

#### **Ovarian Cancer**



| Treatme<br>nt<br>Regime<br>n                              | No. of<br>Patients    | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade<br>3/4<br>Toxicitie<br>s                                               | Citation |
|-----------------------------------------------------------|-----------------------|---------------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------|----------|
| Lobaplati n Monother apy (relapsed )                      | 21<br>(evaluabl<br>e) | 24% (4<br>CR, 1<br>PR)                      | -                                   | -                                        | 8 months                              | Thrombo cytopenia (53%), Leucocyt openia (18%)                                      |          |
| Lobaplati n + Paclitaxel (platinum -sensitive recurrent ) | 12                    | 50% (1<br>CR, 5<br>PR)                      | 100%                                | 7.0<br>months                            | 21.7<br>months                        | Neutrope<br>nia<br>(100%),<br>Thrombo<br>cytopenia<br>(41.7%),<br>Anemia<br>(33.3%) |          |

CR: Complete Response, PR: Partial Response

### **Small Cell Lung Cancer (SCLC)**



| Treatme<br>nt<br>Regime<br>n                             | No. of<br>Patients    | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade<br>3/4<br>Toxicitie<br>s                                                    | Citation |
|----------------------------------------------------------|-----------------------|---------------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------|----------|
| Lobaplati n Monother apy (pretreat ed)                   | 17<br>(evaluabl<br>e) | 0%                                          | 11.8%<br>(No<br>Change)             | -                                        | -                                     | Thrombo<br>cytopenia<br>(28%)                                                            |          |
| Lobaplati n + Etoposid e (first- line, extensive -stage) | 122                   | -                                           | 85.5%                               | 5.1<br>months                            | 10.6<br>months                        | Lower rates of nephroto xicity, nausea, and vomiting compare d to Cisplatin + Etoposid e |          |
| Cisplatin + Etoposid e (first- line, extensive -stage)   | 112                   | -                                           | 86.7%                               | 5.3<br>months                            | 9.7<br>months                         | Higher rates of nephroto xicity, nausea, and vomiting compare d to Lobaplati n +         |          |



Etoposid

е

#### **Non-Small Cell Lung Cancer (NSCLC)**

| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Time to Progression | Key Grade 3/4 Toxicities | Citation | | :--- | :--- | :--- | :--- | Lobaplatin Monotherapy | 33 (evaluable) | 3% (1 PR) | 57.5% (NC) | 8 to 28+ weeks | Thrombocytopenia (28.9%) | |

PR: Partial Response, NC: No Change

**Metastatic Breast Cancer** 

| Treatme<br>nt<br>Regime<br>n                             | No. of<br>Patients | Objectiv e Respon se Rate (ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Time to Progres sion (TTP)              | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade<br>3/4<br>Toxicitie<br>s                                                  | Citation |
|----------------------------------------------------------|--------------------|---------------------------------|-------------------------------------|------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------|----------|
| Lobaplati n-based combinati on chemoth erapy             | 112                | 29.5% (2<br>CR, 31<br>PR)       | 75.9%                               | 7.7<br>months                                  | 28.0<br>months                        | Neutrope<br>nia<br>(21.9%),<br>Thrombo<br>cytopenia<br>(15.8%)                         |          |
| Capecita<br>bine +<br>Lobaplati<br>n (HER-2<br>negative) | 38                 | 31.58%<br>(12 PR)               | 81.58%                              | 8 months (1st line), 6 months (2nd/3rd + line) | -                                     | Myelosup<br>pression<br>(31.58%)<br>,<br>Gastroint<br>estinal<br>reactions<br>(10.53%) |          |

CR: Complete Response, PR: Partial Response



| Esophageal Squamous Cell Carcinoma                                                 |                    |                                         |                                         |                                          |                                       |                                          |          |
|------------------------------------------------------------------------------------|--------------------|-----------------------------------------|-----------------------------------------|------------------------------------------|---------------------------------------|------------------------------------------|----------|
| Treatme<br>nt<br>Regime<br>n                                                       | No. of<br>Patients | Objectiv e Respon se Rate (ORR)         | Disease<br>Control<br>Rate<br>(DCR)     | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade<br>3/4<br>Toxicitie<br>s    | Citation |
| Lobaplati<br>n +<br>Paclitaxel<br>(first-line)                                     | 45                 | 42.2% (1<br>CR, 18<br>PR)               | 84.4%                                   | -                                        | -                                     | Leucope<br>nia<br>(17.8%)                |          |
| Albumin-bound Paclitaxel + Lobaplati n followed by concurre nt radioche motherap y | 26                 | 76.92%<br>(after<br>concurre<br>nt RCT) | 88.46%<br>(after<br>concurre<br>nt RCT) | 11.1<br>months                           | 15.83<br>months                       | Radiation -induced esophagi tis (13.79%) |          |

CR: Complete Response, PR: Partial Response, RCT: Radiochemotherapy

#### **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below to allow for independent validation and comparison.

#### Phase II Study of Lobaplatin in Relapsed Ovarian Cancer

• Patient Population: Patients with refractory or relapsed ovarian cancer.



- Treatment Protocol: **Lobaplatin** administered as an intravenous bolus every 4 weeks. The starting dose was 30 or 50 mg/m², dependent on creatinine clearance.
- Efficacy Evaluation: Tumor response was assessed according to standard oncology criteria.
- Pharmacokinetic Analysis: Total platinum in plasma and urine, and free platinum in plasma
  ultrafiltrate were measured by atomic absorption spectrometry. Lobaplatin in plasma
  ultrafiltrate was measured by high-performance liquid chromatography.
- Toxicity Assessment: Toxicity was graded according to World Health Organization (WHO)
  criteria.

### Randomized Controlled Trial of Lobaplatin plus Etoposide in Extensive-Stage SCLC

- Patient Population: Previously untreated patients with extensive-stage SCLC.
- Treatment Protocol:
  - Lobaplatin + Etoposide (EL) arm: 30 mg/m² lobaplatin on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
  - Cisplatin + Etoposide (EP) arm: 80 mg/m² cisplatin on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control
  rate (DCR), toxicity, and quality of life (QoL).
- Efficacy and Toxicity Evaluation: Standard oncology criteria were used to assess response and toxicity.

### Retrospective Study of Lobaplatin in Metastatic Breast Cancer

Patient Population: Patients diagnosed with advanced breast cancer.



- Treatment Protocol: **Lobaplatin** in combination with another chemotherapeutic agent. Patients received at least two cycles of chemotherapy.
- Efficacy Evaluation: Therapeutic efficacy was evaluated after a minimum of two cycles.
- Statistical Analysis: Kaplan-Meier method was used for survival analysis (Time to Progression and Overall Survival).

## Study of Lobaplatin with Paclitaxel in Esophageal Squamous Cell Carcinoma

- Patient Population: Patients with esophageal squamous cell carcinoma receiving first-line chemotherapy.
- Treatment Protocol: Combined **lobaplatin** with paclitaxel.
- Data Collection: Retrospective review of clinical data.
- Analysis: Overall response, treatment toxicities, and dysphagia relief were analyzed.

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to **Lobaplatin**.





#### Click to download full resolution via product page

Caption: Lobaplatin's mechanism of action leading to apoptosis.





Click to download full resolution via product page

Caption: A typical experimental workflow for **Lobaplatin** evaluation.

 To cite this document: BenchChem. [Independent Validation of Published Lobaplatin Efficacy Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683953#independent-validation-of-published-lobaplatin-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com